(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one
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Overview
Description
“(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one” is a chemical compound with the CAS Number: 2490344-66-4 . It has a molecular weight of 153.22 . The IUPAC name for this compound is ®-3-methyl-2-azaspiro [4.4]nonan-1-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature for this compound is 4 degrees .Scientific Research Applications
Chemical Synthesis and Properties:
- A study by Kamiński et al. (2006) explored the synthesis of N‐(pyridine‐2‐yl) derivatives of 2‐azaspiro[4.4]nonane and their physicochemical properties, including lipophilicity. This research contributes to understanding the chemical characteristics and potential applications of these compounds in various fields (Kamiński et al., 2006).
Anticonvulsant Properties:
- Obniska and Kamiński (2006) reported on the anticonvulsant activity of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane in electroshock seizure tests, highlighting its potential therapeutic use in the treatment of seizures (Obniska & Kamiński, 2006).
- Another study by Farrar et al. (1993) focused on the synthesis and analysis of anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, providing insights into their therapeutic potential (Farrar et al., 1993).
Pharmacological Studies:
- Kamiński et al. (2008) described the synthesis and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, providing valuable information on their potential pharmacological applications (Kamiński et al., 2008).
Antimicrobial Applications:
- Research by Al-Ahmadi (1996) focused on the synthesis of bispiroheterocyclic systems as antimicrobial agents using 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan‐3‐one and its derivatives, indicating the potential use of these compounds in antimicrobial applications (Al-Ahmadi, 1996).
Safety and Hazards
The safety information for “(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety and handling guidelines for this compound.
Properties
IUPAC Name |
(3R)-3-methyl-2-azaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHQKRZLIPLTP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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